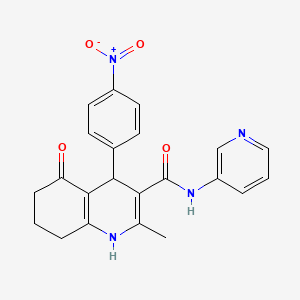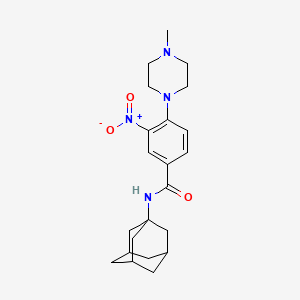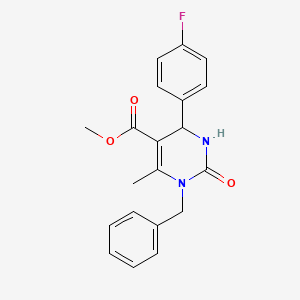![molecular formula C19H20ClNO5 B4048208 2-[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-N~1~-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4048208.png)
2-[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-N~1~-(tetrahydro-2-furanylmethyl)acetamide
Übersicht
Beschreibung
2-[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-N~1~-(tetrahydro-2-furanylmethyl)acetamide is a complex organic compound with a unique structure that includes a chlorinated chromenone core and a tetrahydrofuran moiety
Wissenschaftliche Forschungsanwendungen
2-[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-N~1~-(tetrahydro-2-furanylmethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of the compound are currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Biochemical Pathways
The biochemical pathways affected by the compound are yet to be determined. Given the compound’s unique structure, it may interact with multiple pathways, leading to downstream effects that are currently unknown .
Pharmacokinetics
The impact of these properties on the compound’s bioavailability is unknown
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-N~1~-(tetrahydro-2-furanylmethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the chlorination of a chromenone derivative, followed by the introduction of the tetrahydrofuran moiety through a nucleophilic substitution reaction. The final step often involves the acylation of the intermediate product to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-N~1~-(tetrahydro-2-furanylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorinated chromenone core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl acetate
- 8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl propanoate
Uniqueness
2-[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-N~1~-(tetrahydro-2-furanylmethyl)acetamide is unique due to the presence of the tetrahydrofuran moiety, which imparts distinct chemical and biological properties compared to similar compounds. This structural feature may enhance its solubility, stability, and interaction with biological targets.
Eigenschaften
IUPAC Name |
2-[(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO5/c20-15-7-14-12-4-1-5-13(12)19(23)26-16(14)8-17(15)25-10-18(22)21-9-11-3-2-6-24-11/h7-8,11H,1-6,9-10H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLPVZPBSZVZAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)COC2=C(C=C3C4=C(CCC4)C(=O)OC3=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-dichloro-N-[({4-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]benzamide](/img/structure/B4048142.png)
![N-[3-(furan-2-yl)-3-phenylpropyl]-N-[(4-methoxyphenyl)methyl]furan-3-carboxamide](/img/structure/B4048148.png)


![N-({4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)propanamide](/img/structure/B4048169.png)
![methyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate](/img/structure/B4048179.png)
![N~1~-(3-{[2-(2-PYRIDYLSULFANYL)ACETYL]AMINO}PHENYL)-1-ADAMANTANECARBOXAMIDE](/img/structure/B4048186.png)
![6-[(benzylamino)carbonyl]-4-chloro-3-cyclohexene-1-carboxylic acid](/img/structure/B4048190.png)
![2-[[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]amino]benzamide](/img/structure/B4048200.png)
![N-benzyl-N-[3-(4-fluorophenyl)-3-(2-furyl)propyl]acetamide](/img/structure/B4048221.png)
![N-[4-(butylsulfamoyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B4048228.png)
![5-chloro-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4048233.png)

![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B4048255.png)
